REACTION_CXSMILES
|
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[CH3:6][C:7]([CH:9]([CH3:11])[CH3:10])=O.[C:12](#[N:16])[CH2:13][C:14]#[N:15].C([O-])(=O)C.[NH4+:21]>>[NH2:15][C:14]1[N:21]=[C:1]([CH:2]([CH3:4])[CH3:3])[CH:6]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:13]=1[C:12]#[N:16] |f:3.4|
|
Name
|
|
Quantity
|
370 μL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated with microwaves (Solvent: none; Power: 250 W; Ramp time: 1 min; Heating time: 10 min; Temperature: 100° C.; Pressure: 250 psi; Stirring: on; Cooling: on)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
At the end of the microwave irradiation cycle
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (methylene chloride/methanol=90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC(=N1)C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |